![molecular formula C10H14N2O B14312583 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol CAS No. 114315-21-8](/img/structure/B14312583.png)
2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol typically involves the condensation of 2-aminophenylacetaldehyde with ethanolamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitroso compounds.
Reduction: Regeneration of the original amine and alcohol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
科学研究应用
Chemistry
In organic synthesis, 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for constructing diverse chemical libraries.
Biology
The compound’s structure, which includes both amine and alcohol groups, allows it to interact with biological molecules, making it a candidate for drug development. It can be used as a building block for designing molecules with potential therapeutic effects.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it suitable for modifying the properties of industrial products.
作用机制
The mechanism by which 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol exerts its effects depends on its interaction with molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their function. The specific pathways involved vary depending on the application and the biological system .
相似化合物的比较
Similar Compounds
2-[(2-Aminophenyl)amino]ethanol: Similar structure but lacks the Schiff base configuration.
2-Amino-2-(2-aminophenyl)ethanol: Another related compound with slight structural differences.
Uniqueness
2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol is unique due to its Schiff base structure, which imparts distinct reactivity and properties compared to its analogs. This configuration allows for specific interactions and reactions that are not possible with other similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry. Further exploration of its properties and applications could lead to new discoveries and innovations.
属性
CAS 编号 |
114315-21-8 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-[1-(2-aminophenyl)ethylideneamino]ethanol |
InChI |
InChI=1S/C10H14N2O/c1-8(12-6-7-13)9-4-2-3-5-10(9)11/h2-5,13H,6-7,11H2,1H3 |
InChI 键 |
SHMHUOUIUHGWRS-UHFFFAOYSA-N |
规范 SMILES |
CC(=NCCO)C1=CC=CC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


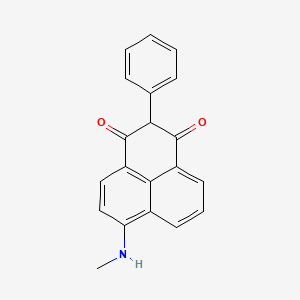
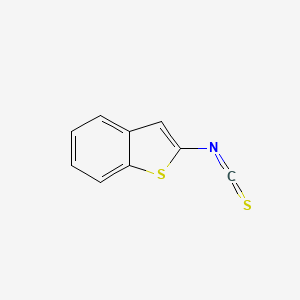
![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
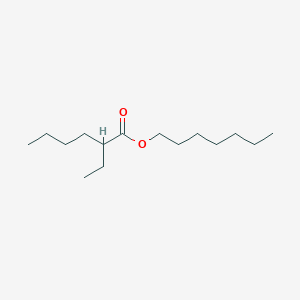

![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
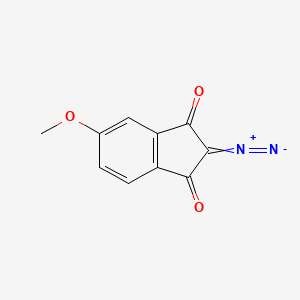
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
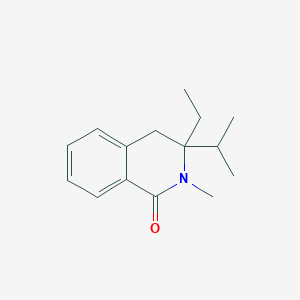
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)
